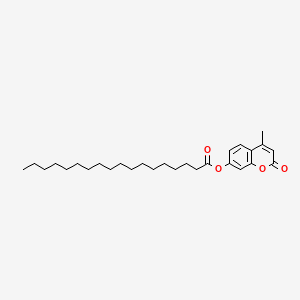

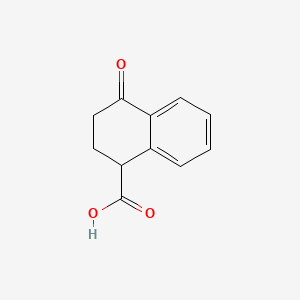

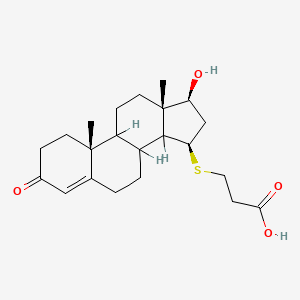

Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid, has the chemical formula C16H16O9 . It is a protected metabolite of 4-Methylumbelliferyl α-L-Idopyranosiduronic Acid and is a fluorogenic substrate in the assay of a-L-Iduronidase, useful in the detection of Hurlers syndrome .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 352.3 . The exact structure is not provided in the searched resources.Physical And Chemical Properties Analysis

This compound has a density of 1.632±0.06 g/cm3 (Predicted), a melting point of 102 °C, and a boiling point of 683.1±55.0 °C (Predicted). It is slightly soluble in water, and has a vapor pressure of 1.35E-19mmHg at 25°C .Applications De Recherche Scientifique

Measurement of Lipase Activity

4-Methylumbelliferyl stearate is used as a substrate for the measurement of lipase activity . It is a sensitive fluorogenic substrate for the measurement of acid and alkaline lipase activity . When used as a substrate for lipase, the released methylumbelliferone is monitored at 450 nm .

Inhibition of Hyaluronic Acid Synthesis

4-Methylumbelliferyl stearate is known to inhibit the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix at many sites of chronic inflammation . This inhibition has been observed to have beneficial effects in several animal models of diseases .

Therapeutic Strategy in Inflammation

The inhibition of HA synthesis by 4-Methylumbelliferyl stearate has been used as a therapeutic strategy in inflammation . It plays a central role in many disease processes, including inflammation and cancer progression .

Therapeutic Strategy in Autoimmunity

4-Methylumbelliferyl stearate has also been used as a therapeutic strategy in autoimmunity . It has shown beneficial effects in several animal models of autoimmune diseases .

Therapeutic Strategy in Cancer

The compound has been used as a therapeutic strategy in cancer . It has been observed to inhibit tumor growth and metastasis .

Treatment of Cholestasis

4-Methylumbelliferyl stearate is an approved drug for the treatment of cholestasis . Cholestasis is a condition where bile cannot flow from the liver to the duodenum .

Reduction of Fibrosis

In animal models, 4-Methylumbelliferyl stearate has been observed to reduce fibrosis . Fibrosis is the thickening and scarring of connective tissue, usually as a result of injury .

Lowering Body Weight, Serum Cholesterol, and Insulin Resistance

4-Methylumbelliferyl stearate has been observed to lower body weight, serum cholesterol, and insulin resistance in animal models . This suggests its potential use in the management of metabolic disorders .

Mécanisme D'action

Target of Action

4-Methylumbelliferyl stearate, also known as 4-Methyllumbelliferyl stearate or Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, is primarily used as a substrate for the measurement of lipase activity . The compound’s primary targets are enzymes and transcription factors, including 13 members of the nuclear receptor superfamily regulating lipid and carbohydrate metabolism .

Mode of Action

4-Methylumbelliferyl stearate is a well-known hyaluronic acid synthesis inhibitor . When this compound is used as a substrate for lipase, the released methylumbelliferone is monitored . It has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance. It also inhibits tumor progression and metastasis .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to decrease the synthesis of hyaluronan, a prominent component of the extracellular matrix at many sites of chronic inflammation . This results in changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .

Pharmacokinetics

The pharmacokinetics of 4-Methylumbelliferyl stearate involves its metabolism via conjugation to either a glucuronic (4-MUG), or a sulfate (4-MUS). The glucuronide (4-MUG) is the predominant pathway and accounts for over 90% of its metabolism . 4-MUG is more hydrophilic and gets eliminated in the bile and urine .

Result of Action

The compound’s action results in a decrease in hyaluronan synthesis, diminished proliferation, and induced apoptosis while reducing cell migration and the activity of metalloproteinases . Furthermore, it sensitizes GL26 cells to the TMZ effect and shows selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

The action of 4-Methylumbelliferyl stearate can be influenced by environmental factors. For instance, the compound’s concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . In a build-up study, 4-MU and 4-MUG treatment in mice lead to a plateau of 4-MU concentration starting at 4 days post treatment start .

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIJAZYHGUNKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229639 |

Source

|

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79408-85-8 |

Source

|

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?

A1: 4-Methylumbelliferyl stearate (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)

![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)

![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)